N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide CAS 1052558-49-2 properties
N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide CAS 1052558-49-2 properties
The following technical guide details the properties, synthesis, and application of N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide (CAS 1052558-49-2). This document is structured for researchers in medicinal chemistry and drug discovery.
CAS Registry Number: 1052558-49-2 Compound Class: Pyrazole-functionalized Amide / Aniline Building Block
Executive Technical Summary
N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide is a bifunctional organic scaffold characterized by a pyrazole headgroup , a flexible ethyl-amide linker , and a solvent-exposed aniline tail . In modern drug discovery, this compound serves as a critical "linker-fragment" intermediate.
Its primary utility lies in its ability to bridge hydrophobic binding pockets (via the pyrazole) with solvent-front interactions or further functional groups (via the free amine). The 3-aminophenyl moiety acts as a nucleophilic handle, allowing researchers to readily derivatize the molecule into ureas, sulfonamides, or complex amides—common pharmacophores in kinase inhibitors (e.g., targeting FLT3, CDK) and Androgen Receptor (AR) antagonists.
Physicochemical Profile
The compound exhibits properties typical of "Fragment-Based Drug Discovery" (FBDD) hits—low molecular weight and moderate polarity, ensuring it does not violate Lipinski's Rule of 5 before derivatization.
| Property | Value / Description |
| Molecular Formula | C₁₂H₁₄N₄O |
| Molecular Weight | 230.27 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| LogP (Predicted) | ~1.2 – 1.5 (Moderate Lipophilicity) |
| pKa (Predicted) | Pyrazole N: ~2.5 (Weak base); Aniline NH₂: ~4.0 |
| H-Bond Donors | 2 (Amide NH, Aniline NH₂) |
| H-Bond Acceptors | 3 (Pyrazole N, Amide O, Aniline N) |
| Rotatable Bonds | 5 (High flexibility for binding pocket adaptation) |
Synthetic Methodology & Causality
High-purity synthesis of CAS 1052558-49-2 requires avoiding the polymerization of acrylamide derivatives and ensuring the selective reduction of nitro-intermediates if used.
Retro-Synthetic Logic
The structure suggests a disconnection at the amide bond or the pyrazole-alkyl bond. The most robust industrial route involves an Aza-Michael addition followed by Amide Coupling .
Protocol: Aza-Michael / Amide Coupling Route
This route is preferred over direct alkylation due to higher regioselectivity for the pyrazole N1-position.
Step 1: Aza-Michael Addition
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Reactants: 1H-Pyrazole + Methyl Acrylate.
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Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or basic ion-exchange resin.
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Conditions: Reflux in MeCN or neat at 80°C.
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Mechanism: The pyrazole nitrogen (nucleophile) attacks the
-carbon of the acrylate (Michael acceptor). -
Intermediate: Methyl 3-(1H-pyrazol-1-yl)propanoate.
Step 2: Hydrolysis
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Reagent: LiOH or NaOH in THF/Water.
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Product: 3-(1H-pyrazol-1-yl)propanoic acid.
Step 3: Amide Coupling (The Critical Step)
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Reactants: 3-(1H-pyrazol-1-yl)propanoic acid + 1,3-Phenylenediamine .
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Coupling Agents: HATU or EDC/HOBt with DIPEA.
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Why 1,3-Phenylenediamine? Using the diamine directly can lead to dimerization (bis-amide). To ensure mono-acylation:
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Option A (Stoichiometric Control): Use large excess (3-5 eq) of diamine.
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Option B (Nitro Route - Recommended): Couple with 3-Nitroaniline first, then reduce the nitro group (H₂/Pd-C or Fe/NH₄Cl) to the amine. This guarantees the 1:1 stoichiometry.
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Step 4: Purification
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Recrystallization from EtOH/Water or Flash Column Chromatography (DCM:MeOH gradient).
Visualization: Synthetic Pathway
The following diagram illustrates the "Nitro Route" for maximum fidelity.
Figure 1: Step-wise synthesis via the Nitro-reduction pathway to prevent polymerization and ensure mono-substitution.
Applications in Drug Development
This compound is rarely a final drug but acts as a Pharmacophore Linker .
A. Kinase Inhibitor Design (Type II)
The "3-aminophenyl" motif is a classic "Hinge Binder" or "Solvent Front" element.
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Mechanism: Researchers react the free amine of CAS 1052558-49-2 with an electrophile (e.g., an isocyanate) to form a Urea .
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Targeting: The resulting urea moiety can form hydrogen bonds with the conserved Glu/Asp residues in the kinase ATP-binding pocket (e.g., B-RAF, p38 MAP kinase).
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Role of Pyrazole Tail: The flexible ethyl-pyrazole tail extends into the hydrophobic back-pocket or solvent channel, improving solubility and selectivity compared to rigid aromatic rings.
B. PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), the length and flexibility of the linker are decisive.
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The ethyl-amide chain provides a distinct geometry compared to standard PEG linkers.
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The pyrazole can act as a weak base to modulate the physicochemical properties (e.g., permeability) of the final PROTAC molecule.
C. Androgen Receptor (AR) Antagonists
Recent literature (e.g., Oncternal Therapeutics research) highlights pyrazol-1-yl-propanamides as scaffolds for AR degraders.[1]
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The amide bond acts as a hydrogen bond acceptor/donor pair essential for orienting the molecule within the ligand-binding domain.
Handling, Safety & Storage
While specific toxicological data for this CAS is limited, it should be handled as a hazardous organic amine.
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GHS Classification (Extrapolated):
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Skin Irrit. 2 (H315): Causes skin irritation.[2]
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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Storage: Store at +2°C to +8°C (Desiccated). The amine is sensitive to oxidation; store under inert gas (Argon/Nitrogen) for long-term stability.
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Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous storage due to potential amide hydrolysis over extended periods at extreme pH.
References
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Santa Cruz Biotechnology. N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide Product Data.
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1052558-49-2.
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Oncternal Therapeutics. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. (Contextual scaffold reference).
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MDPI. Design and Synthesis of 1H-Pyrazole-3-Carboxamide Derivatives. (Structural analogue context).
